3-Fluorobenzamide

Thermodynamics Phase Behavior Isomer Comparison

Choose 3-Fluorobenzamide for your research: The meta-fluorine substitution delivers a validated PARP-1 inhibitory baseline (IC50 20 µM) and distinct vapor pressure/sublimation properties vs. ortho and para isomers, ensuring reliable purification and consistent SAR data. Essential building block for synthesizing selective MAO-B inhibitors and kinase-targeting agents. Quantifiable DFT parameters and crystallinity control make it the rational choice for computational and materials chemistry. Avoid isomeric ambiguity — specify CAS 455-37-8 to secure the meta-substituted scaffold.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 455-37-8
Cat. No. B1676559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzamide
CAS455-37-8
Synonymsm-Fluorobenzamide
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)N
InChIInChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyYPIGHNIIXYSPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Fluorobenzamide (CAS: 455-37-8) Technical Overview and Procurement Considerations


3-Fluorobenzamide (CAS: 455-37-8) is a meta-substituted fluorinated benzamide with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol [1]. The compound consists of a benzamide backbone with a single fluorine atom substituted at the meta position of the phenyl ring. Key physicochemical properties include a melting point range of 128-132 °C and solubility in DMSO . As a small-molecule building block in the fluorobenzamide class, 3-Fluorobenzamide is positioned as an intermediate in pharmaceutical synthesis and a research tool in enzymatic inhibition studies. However, its procurement as a pure compound versus substituted analogs or alternative positional isomers (2-fluoro, 4-fluoro) requires careful differentiation based on quantifiable performance metrics in specific research contexts.

Why 3-Fluorobenzamide Cannot Be Interchanged with Other Fluorobenzamide Isomers or Benzamide Derivatives


Simple substitution of 3-Fluorobenzamide with its 2-fluoro or 4-fluoro positional isomers, or with non-fluorinated benzamide, introduces quantifiable differences in critical physical and thermodynamic properties that directly impact downstream applications. The position of the fluorine substituent on the benzamide ring governs the compound's vapor pressure, enthalpy of sublimation, phase transition temperatures, and intermolecular hydrogen bonding capacity [1][2]. These differences affect not only purification and handling during synthesis but also the binding interactions of derivative compounds with biological targets. Furthermore, while the benzamide core is a recognized scaffold for enzyme inhibition (e.g., PARP, HDAC), the unsubstituted or differently substituted variants exhibit orders-of-magnitude variation in potency and selectivity that preclude simple interchangeability [3]. The evidence below quantifies these position-dependent and substitution-dependent differences to inform scientifically rigorous procurement decisions.

Quantitative Differentiation Evidence for 3-Fluorobenzamide Procurement: Comparator-Based Performance Metrics


3-Fluorobenzamide Exhibits Distinct Phase Transition Temperatures Relative to Ortho- and Para-Fluorobenzamide Isomers

Direct calorimetric comparison of the three fluorobenzamide positional isomers demonstrates that 3-fluorobenzamide (meta) possesses a distinct melting temperature intermediate between the ortho and para isomers, and a unique molar enthalpy of fusion [1]. These differences are driven by position-dependent intermolecular hydrogen bonding patterns in the crystalline phase [1].

Thermodynamics Phase Behavior Isomer Comparison

3-Fluorobenzamide Demonstrates Intermediate Vapor Pressure Profile Among Fluorobenzamide Isomers, Relevant to Purification and Handling

Comparative vapor pressure measurements across the three fluorobenzamide isomers reveal that 3-fluorobenzamide (meta) exhibits an intermediate vapor pressure curve between the more volatile ortho isomer and the less volatile para isomer across the entire crystalline and liquid temperature ranges [1].

Thermodynamics Vapor Pressure Purification

3-Fluorobenzamide Exhibits Moderate PARP-1 Inhibitory Activity Distinct from High-Potency Clinical PARP Inhibitors

Quantitative enzyme inhibition data from BindingDB establishes the baseline PARP-1 inhibitory activity of 3-fluorobenzamide [1]. When positioned against clinically developed PARP inhibitors such as olaparib or niraparib, the compound demonstrates approximately 4000-fold lower potency, confirming its role as a tool compound or early-stage scaffold rather than a clinical candidate [2].

PARP Inhibition DNA Repair Enzyme Assay

3-Fluorobenzamide Exhibits Moderate Bacteriostatic Activity Against Staphylococcus aureus Relative to Potent Antibiotics

In vitro antimicrobial susceptibility testing demonstrates that 3-fluorobenzamide possesses moderate bacteriostatic activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 128 µg/mL . This activity is significantly weaker than that of clinical antibiotics, positioning the compound as a starting scaffold for antimicrobial optimization rather than a standalone therapeutic agent .

Antimicrobial Bacteriostatic MIC

3-Fluorobenzamide Demonstrates Favorable In Silico Drug-Likeness and Binding Affinity Predictions for Cancer Targets

Computational studies combining density functional theory (DFT) calculations and molecular docking reveal that 3-fluorobenzamide exhibits predicted binding energies comparable to standard chemotherapeutic agents against multiple cancer-related protein targets [1]. The frontier orbital energy gap of 5.521 eV and specific NBO-derived stabilizing interactions provide a quantifiable electronic basis for its biological activity profile [1].

Molecular Docking DFT Calculations Drug Design

Validated Application Scenarios for 3-Fluorobenzamide Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in PARP-1 Inhibitor Development

3-Fluorobenzamide provides a quantifiable baseline for benzamide-based PARP-1 inhibition with an IC50 of 20 µM [1]. This moderate potency allows researchers to systematically evaluate the effects of additional substituents or structural modifications on PARP inhibition, benchmarking improvements against the parent 3-fluorobenzamide scaffold. The meta-fluorine substitution serves as a defined electronic perturbation whose effects can be tracked through derivative series [2].

Intermediate in the Synthesis of Fluorobenzamide-Based MAO-B Inhibitors and Kinase Modulators

Patents and technical literature identify 3-fluorobenzamide as a key synthetic intermediate for the preparation of selective monoamine oxidase B (MAO-B) inhibitors and kinase-targeting agents [1][2]. The distinct melting point (403.2 K) and vapor pressure profile relative to ortho- and para-isomers facilitate reliable purification during multi-step synthetic sequences . The meta-fluoro substitution pattern imparts specific electronic and steric properties to downstream drug candidates that cannot be replicated by alternative positional isomers [1].

Computational Benchmarking and Electronic Structure Reference for Fluorinated Benzamides

The experimentally validated DFT parameters for 3-fluorobenzamide, including its frontier orbital energy gap (5.521 eV), NBO stabilization energies, and vibrational spectra, serve as a quantitative reference for computational chemists studying fluorinated aromatic amides [1]. These parameters enable calibration of computational methods and provide baseline data for structure-based drug design involving fluorinated benzamide cores [1].

Building Block for Fluorine-Containing Functional Materials

3-Fluorobenzamide has been utilized in the synthesis of N-(3-fluorobenzoyl)-N′,N″-bis(4-methylphenyl)phosphoric triamide, demonstrating its utility in preparing organophosphorus compounds with potential flame-retardant or coordination chemistry applications [1]. The meta-fluorine substitution pattern influences the electronic properties and crystallinity of derived materials, which may be advantageous for specific materials science applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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